molecular formula C13H16N2O5 B13896145 Methyl 2-nitro-5-(oxan-4-ylamino)benzoate

Methyl 2-nitro-5-(oxan-4-ylamino)benzoate

Cat. No.: B13896145
M. Wt: 280.28 g/mol
InChI Key: GIJUIVRMTBELDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-nitro-5-(oxan-4-ylamino)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an oxan-4-ylamino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-5-(oxan-4-ylamino)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the oxan-4-ylamino group. One common method involves the nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting methyl 2-nitrobenzoate is then reacted with oxan-4-ylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-5-(oxan-4-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-nitro-5-(oxan-4-ylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-nitro-5-(oxan-4-ylamino)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or cytotoxicity against cancer cells. The oxan-4-ylamino group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-nitro-5-(oxan-4-ylamino)benzoate is unique due to the presence of both the nitro and oxan-4-ylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 2-nitro-5-(oxan-4-ylamino)benzoate

InChI

InChI=1S/C13H16N2O5/c1-19-13(16)11-8-10(2-3-12(11)15(17)18)14-9-4-6-20-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

GIJUIVRMTBELDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.